3-ヒドロキシ-4-メトキシピリジン-2-カルボン酸

概要

説明

3-Hydroxy-4-methoxypyridine-2-carboxylic acid (HMPCA) is a chemical compound found in nature, as well as in some laboratory synthesized compounds. It is a member of the pyridine family, and is commonly used in scientific research due to its unique properties. HMPCA is an important building block for many synthetic compounds, and is used in a variety of applications in the field of biochemistry and physiology.

科学的研究の応用

農薬代謝物

3-ヒドロキシ-4-メトキシピリジン-2-カルボン酸: は、農薬フェンピコキサミドの代謝物として同定されています 。変換生成物として、土壌、地表水、地下水、堆積物中の標的生物に対して活性があります。その残留性と粒子結合輸送の可能性は高く、環境中での長期的な存在を示しています。

生態毒性試験

この化合物は、魚類、ミジンコ、ミツバチ、ミミズに対して中程度の急性生態毒性影響があります 。この分野の研究は、化合物の環境運命とその生物多様性と生態系へのより広範な影響を理解することに焦点を当てています。

医薬品中間体

医薬品研究において、3-ヒドロキシ-4-メトキシピリジン-2-カルボン酸は重要な原料および中間体として役立ちます 。ピリジンコアは薬物分子によく見られるモチーフであるため、さまざまな薬物の合成に使用されています。

農薬合成

この化合物は、農薬の合成に使用されています 。除草剤、殺虫剤、殺菌剤の製造における中間体としての役割は、その反応性と安定で生物学的に活性な誘導体を形成する能力を考えると重要です。

染料成分

染料の分野では、3-ヒドロキシ-4-メトキシピリジン-2-カルボン酸は、新しい染料を作成する可能性のある用途について調査されています 。その化学構造により、さまざまな官能基を付加することが可能になり、着色剤合成のための汎用性の高い候補となります。

有機合成

この化合物は、一般的に使用される有機中間体です 。反応性のあるヒドロキシ基とカルボン酸基により、さまざまな化学反応や合成プロセスに関与し、さまざまな他の官能基に変換できます。

環境影響評価

農薬で使用され、環境中に長期的に存在する可能性があるため、3-ヒドロキシ-4-メトキシピリジン-2-カルボン酸の環境影響を評価することが重要です 。研究は、その分解、さまざまな環境媒体における移動性、非標的生物への影響に焦点を当てています。

研究室における安全性と取り扱い

研究環境における3-ヒドロキシ-4-メトキシピリジン-2-カルボン酸の取り扱いに関する安全プロトコルは、皮膚や目の刺激の可能性があるため、不可欠です 。適切な安全対策により、研究者の安全と実験結果の完全性が確保されます。

作用機序

The mechanism of action of 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is not completely understood. However, it is known that 3-Hydroxy-4-methoxypyridine-2-carboxylic acid binds to proteins in the body, which can lead to a variety of biochemical and physiological effects. Specifically, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid binds to proteins in the cytoplasm, where it can affect the activity of enzymes and other proteins. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid can bind to proteins in the nucleus, where it can affect gene expression.

Biochemical and Physiological Effects

3-Hydroxy-4-methoxypyridine-2-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators. Furthermore, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

実験室実験の利点と制限

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a useful compound for laboratory experiments due to its unique properties. It is relatively easy to synthesize, and is relatively stable and non-toxic. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is relatively soluble in water, making it easy to use in a variety of experiments. However, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is also limited in its use, as it is not very soluble in organic solvents and can be difficult to purify.

将来の方向性

3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a promising compound with a variety of potential applications. In the future, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid may be used in the synthesis of drugs and other compounds, as well as in the development of new treatments for diseases. Additionally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid may be used to study the mechanisms of action of other compounds, as well as to study the biochemical and physiological effects of other compounds. Finally, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid may be used to develop new polymers and materials, as well as to develop new dyes and pigments.

特性

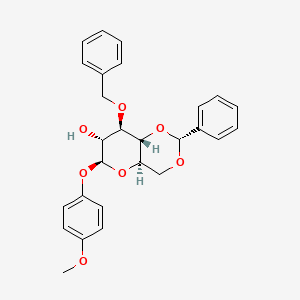

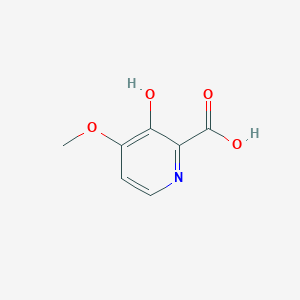

IUPAC Name |

3-hydroxy-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-4-2-3-8-5(6(4)9)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHHCPRYWZKEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452938 | |

| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210300-09-7 | |

| Record name | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3- Hydroxy-4-methyoxypyrdine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Hydroxy-4-methoxypicolinic acid in the context of antifungal research?

A1: 3-Hydroxy-4-methoxypicolinic acid serves as the acid moiety of UK-2A, a natural product demonstrating potent antifungal activity. [, ] This compound is particularly interesting because it exhibits activity against Rhizopus formosaensis IFO 4732 at low concentrations (0.0125 µg/ml), while other known antifungal agents like Antimycin A3 show no effect even at significantly higher concentrations. [] This highlights its potential as a novel antifungal agent, especially against specific fungal species.

Q2: How does the structure of UK-2A, containing 3-Hydroxy-4-methoxypicolinic acid, relate to its antifungal activity?

A3: Researchers are actively investigating the structure-activity relationship of UK-2A by synthesizing analogues where the nine-membered lactone residue is replaced with alkyl or isoprenyl groups. [] This research aims to pinpoint the structural elements crucial for its antifungal effects and potentially lead to the development of more potent and targeted antifungal agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)